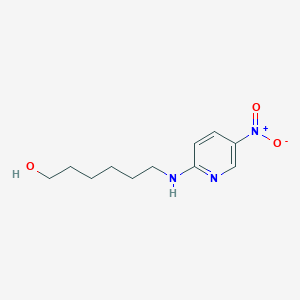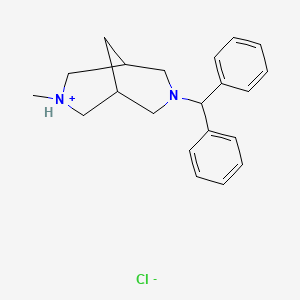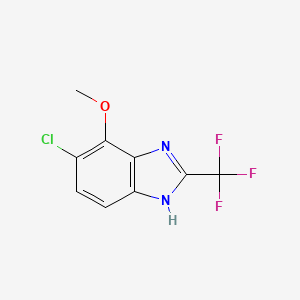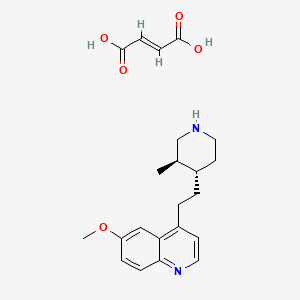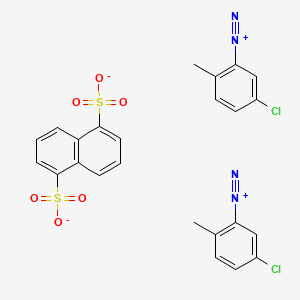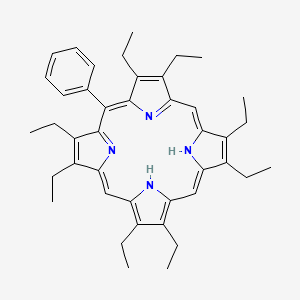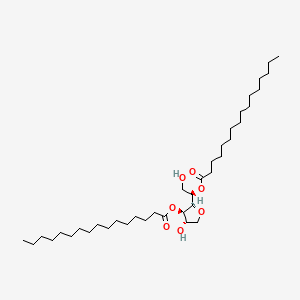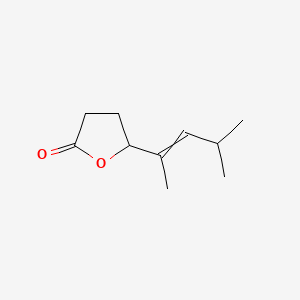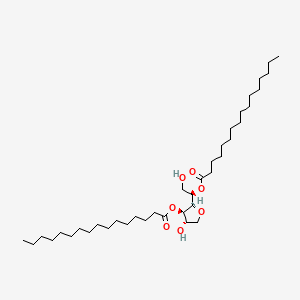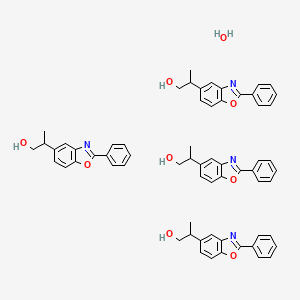![molecular formula C24H36N2 B13772634 1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is a complex organic compound that features a pyridine ring substituted with a tert-butylphenyl group and a pentan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: A similar compound used as a ligand in coordination chemistry.
2,2′6′,2′′-Terpyridine: Another related compound with applications in catalysis and material science.
Uniqueness
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is unique due to its specific structural features, such as the combination of a pyridine ring with a tert-butylphenyl group and a pentan-1-amine chain. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C24H36N2 |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C24H36N2/c1-8-18(9-2)17-23(26(6)7)22-12-10-11-21(25-22)19-13-15-20(16-14-19)24(3,4)5/h10-16,18,23H,8-9,17H2,1-7H3 |
Clave InChI |
LEQCVORMWYPRJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(C1=CC=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



